3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Synthetic Methodology Pyrazole Chemistry Organic Synthesis

This specialized heterocyclic building block integrates a 4-formyl-3,5-dimethylpyrazole core with a propanoic acid side chain, enabling precise synthesis of pyrazole-containing pharmaceutical leads and functional materials. Its unique reactive functionalities cannot be replicated by generic analogs, making it essential for medicinal chemistry projects requiring exact regiochemistry and physicochemical tuning.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 949020-61-5
Cat. No. B1387315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
CAS949020-61-5
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCC(=O)O)C)C=O
InChIInChI=1S/C9H12N2O3/c1-6-8(5-12)7(2)11(10-6)4-3-9(13)14/h5H,3-4H2,1-2H3,(H,13,14)
InChIKeyFKJNKKNNONMCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid (CAS 949020-61-5) for Targeted Pyrazole Derivative Synthesis


3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 949020-61-5) is a specialized heterocyclic building block [1]. Its structure integrates a 4-formyl-3,5-dimethylpyrazole core with a propanoic acid side chain, rendering it a versatile intermediate for the synthesis of complex molecules, including potential pharmaceutical leads and functional materials [2]. As a crystalline solid with a molecular weight of 196.2 g/mol , it is a key component in the production of various pyrazole-containing compounds [3].

Why Generic Substitution Fails for 3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid (CAS 949020-61-5)


Substituting 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with a generic analog is not feasible due to its unique combination of reactive functionalities [1]. The specific electronic and steric environment created by the 4-formyl group on the 3,5-dimethylpyrazole ring dictates its reactivity, selectivity, and physical properties [2]. Unlike simpler analogs that lack either the formyl group, the methyl substitutions, or the propanoic acid linker, this compound serves as a precise building block that cannot be easily replaced without compromising the intended synthetic pathway, final product purity, or desired biological interaction profile [3]. This is especially critical in applications where the pyrazole core is a key pharmacophore and modifications to it can significantly alter target binding [4].

Quantitative Evidence Guide: 3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid vs. Closest Analogs


Synthetic Utility: Vilsmeier-Haack Formylation as a Key Differentiator

A key differentiation of this compound is its role in the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable intermediate [1]. This target compound can be synthesized via alkaline hydrolysis of its methyl ester, methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate (CAS 949020-60-4), followed by decarboxylation upon heating [1]. This contrasts with the behavior of the unsubstituted 3,5-dimethyl-1H-pyrazole, which fails to undergo direct Vilsmeier-Haack formylation under analogous conditions [1].

Synthetic Methodology Pyrazole Chemistry Organic Synthesis

Physicochemical Profile: Impact of Propanoic Acid Chain on Lipophilicity

The attachment of the propanoic acid chain significantly alters the lipophilicity of the core heterocycle, which is a critical factor influencing molecular interactions and pharmacokinetic properties [1]. The target compound has a computed XLogP3-AA value of -0.1 [1]. This is notably lower than the LogP of the core aldehyde, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (LogP = 0.84) , and slightly higher than that of a simpler analog, 3-(1H-pyrazol-1-yl)propanoic acid (XLogP3-AA = -0.3) [2].

Computational Chemistry ADME Properties Medicinal Chemistry

Differentiation Through Patent Landscape and Research Application

The presence of this specific compound in the patent literature indicates its recognized value as a unique chemical entity [1]. The compound is associated with at least eight patents [1]. This level of patenting activity for a specific building block suggests a distinct utility that is not shared by more generic, unpatented pyrazole derivatives. This provides a compelling reason for procurement when developing novel, patentable compounds, as it indicates an area of active and protected chemical space [1].

Intellectual Property Chemical Space Exploration Drug Discovery

Key Application Scenarios for 3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid (CAS 949020-61-5)


Synthesis of Complex Pyrazole-4-Carbaldehyde Derivatives

This compound is ideal for research groups focused on synthesizing libraries of pyrazole derivatives for biological screening. Its use as a precursor to 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as demonstrated by Attaryan et al. [1], enables the creation of compounds with a core scaffold known for a wide range of biological activities [2]. The specific synthetic pathway it enables is crucial for obtaining the 4-formyl regioisomer, which is otherwise challenging to produce directly via Vilsmeier-Haack reaction on the parent pyrazole [1].

Medicinal Chemistry Optimization of Pyrazole-Based Leads

For medicinal chemists optimizing a lead series where the pyrazole core is essential, this compound offers a way to modulate key physicochemical properties. As shown in Section 3, its computed XLogP3-AA of -0.1 [3] provides a precise point of comparison against the more lipophilic 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (LogP 0.84) and the slightly more hydrophilic 3-(1H-pyrazol-1-yl)propanoic acid (XLogP3-AA -0.3) [4]. This quantifiable difference allows for fine-tuning of solubility and membrane permeability in drug design.

IP-Driven Chemical Space Exploration

This building block is a strategic choice for projects with a strong focus on intellectual property. Its association with at least eight patents [5] signals that it occupies a region of chemical space of significant interest to the pharmaceutical and agrochemical industries. Procurement of this compound, rather than a more generic analog, supports research efforts aimed at discovering novel, patentable molecules.

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